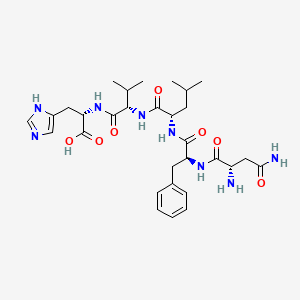
L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-: is a peptide compound composed of the amino acids L-histidine, L-asparagine, L-phenylalanine, L-leucine, and L-valine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of peptides like L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the histidine residue, which contains an imidazole ring susceptible to oxidative modifications.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure, although this specific peptide does not contain cysteine residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the asparagine and histidine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
Substitution: Various alkylating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Modified peptide with substituted side chains.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.
Catalysis: Investigated for its potential as a catalyst in various chemical reactions.
Biology:
Protein-Protein Interactions: Studied for its role in mediating interactions between proteins.
Enzyme Inhibition: Explored as a potential inhibitor of specific enzymes.
Medicine:
Drug Development: Evaluated for its therapeutic potential in treating various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomarkers.
Industry:
Biotechnology: Applied in the production of recombinant proteins and other biotechnological products.
Pharmaceuticals: Utilized in the formulation of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparación Con Compuestos Similares
- L-Histidine, L-prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-phenylalanyl-L-leucyl-L-seryl-
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
Uniqueness: L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Propiedades
Número CAS |
574749-76-1 |
|---|---|
Fórmula molecular |
C30H44N8O7 |
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H44N8O7/c1-16(2)10-21(28(42)38-25(17(3)4)29(43)37-23(30(44)45)12-19-14-33-15-34-19)36-27(41)22(11-18-8-6-5-7-9-18)35-26(40)20(31)13-24(32)39/h5-9,14-17,20-23,25H,10-13,31H2,1-4H3,(H2,32,39)(H,33,34)(H,35,40)(H,36,41)(H,37,43)(H,38,42)(H,44,45)/t20-,21-,22-,23-,25-/m0/s1 |
Clave InChI |
JMFXPECLXUXZRE-AQBORDMYSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


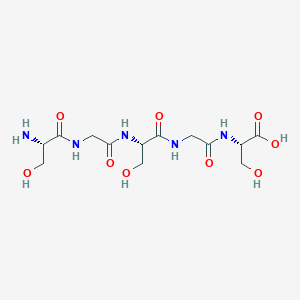
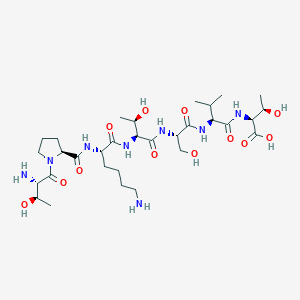
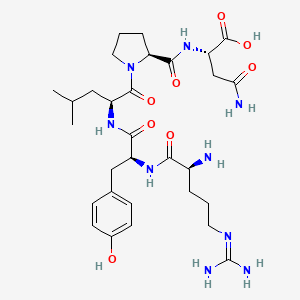
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)

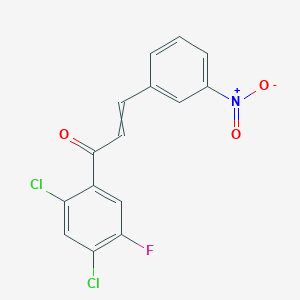
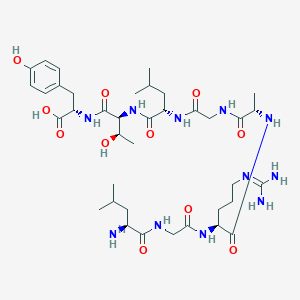
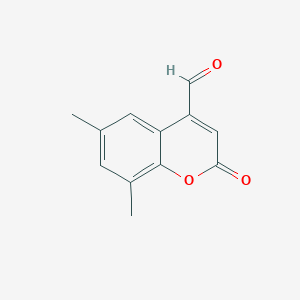
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
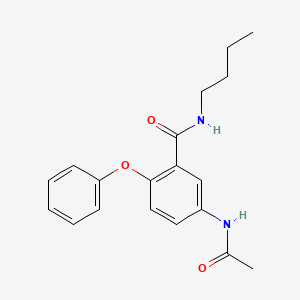

![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
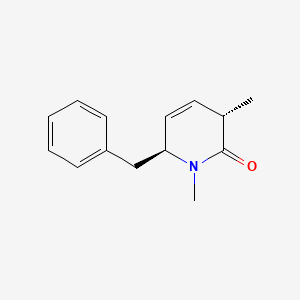
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
